molecular formula C12H17NO2 B14848224 2-Tert-butoxy-5-cyclopropoxypyridine

2-Tert-butoxy-5-cyclopropoxypyridine

Cat. No.: B14848224
M. Wt: 207.27 g/mol
InChI Key: LPTXFJOSXAGNJU-UHFFFAOYSA-N
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Description

2-Tert-butoxy-5-cyclopropoxypyridine is a chemical compound with the molecular formula C12H17NO2. It is a pyridine derivative characterized by the presence of tert-butoxy and cyclopropoxy groups attached to the pyridine ring. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-5-cyclopropoxypyridine typically involves the reaction of 2-chloropyridine with tert-butyl alcohol and cyclopropyl alcohol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the substitution of the chlorine atom with the tert-butoxy and cyclopropoxy groups .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-5-cyclopropoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Tert-butoxy-5-cyclopropoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-5-cyclopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxy-5-cyclopropoxypyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11-7-6-10(8-13-11)14-9-4-5-9/h6-9H,4-5H2,1-3H3

InChI Key

LPTXFJOSXAGNJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=C(C=C1)OC2CC2

Origin of Product

United States

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